molecular formula C6H14ClF2N B13460601 (4,4-Difluoropentyl)(methyl)amine hydrochloride

(4,4-Difluoropentyl)(methyl)amine hydrochloride

Cat. No.: B13460601
M. Wt: 173.63 g/mol
InChI Key: FMKPCCMWNYFHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,4-Difluoropentyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C6H14ClF2N and a molecular weight of 173.6 g/mol. This compound is characterized by the presence of a difluoropentyl group attached to a methylamine moiety, forming a hydrochloride salt. It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.

Preparation Methods

The synthesis of (4,4-Difluoropentyl)(methyl)amine hydrochloride typically involves the reaction of 4,4-difluoropentyl halides with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

(4,4-Difluoropentyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile, attacking electrophilic centers in other molecules.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Acylation and Alkylation: The amine group can react with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.

Common reagents used in these reactions include halogenoalkanes, acyl chlorides, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4,4-Difluoropentyl)(methyl)amine hydrochloride is utilized in various scientific research applications, including:

    Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and drug development.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems

Mechanism of Action

The mechanism of action of (4,4-Difluoropentyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(4,4-Difluoropentyl)(methyl)amine hydrochloride can be compared with other similar compounds, such as bis(4,4-difluoropentyl)amine hydrochloride. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, bis(4,4-difluoropentyl)amine hydrochloride has a different molecular weight and may exhibit distinct reactivity and biological effects .

Similar Compounds

    Bis(4,4-difluoropentyl)amine hydrochloride: Another fluorinated amine compound with similar applications in research and synthesis.

    4,4-Difluoropentylamine: A related compound without the methyl group, used in various chemical reactions and studies.

Properties

Molecular Formula

C6H14ClF2N

Molecular Weight

173.63 g/mol

IUPAC Name

4,4-difluoro-N-methylpentan-1-amine;hydrochloride

InChI

InChI=1S/C6H13F2N.ClH/c1-6(7,8)4-3-5-9-2;/h9H,3-5H2,1-2H3;1H

InChI Key

FMKPCCMWNYFHKV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNC)(F)F.Cl

Origin of Product

United States

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